1-(Benzyloxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (predicted for DMSO-d₆):
- δ 7.30–7.45 (m, 5H) : Aromatic protons from the benzyl group.
- δ 5.10 (s, 2H) : Methylene protons of the Cbz group (OCH₂C₆H₅).
- δ 3.65 (s, 3H) : Methoxy protons from the ester group.
- δ 3.10–3.50 (m, 4H) : Piperidine ring protons (H2, H4, H6).
- δ 2.60–2.80 (m, 2H) : Methine protons adjacent to the carboxylic acid (H3).
13C NMR (predicted):
Infrared (IR) Spectroscopy of Functional Groups
Key absorption bands (cm⁻¹):
Mass Spectrometric Fragmentation Patterns
- Molecular ion peak : m/z 321.33 [M]⁺ (calculated for C₁₆H₁₉NO₆).
- Major fragments :
- m/z 198: Loss of Cbz group (-C₇H₅O₂).
- m/z 154: Further loss of CO₂ from the methoxycarbonyl group.
- m/z 91: Tropylium ion (C₇H₇⁺) from benzyl group cleavage.
Properties
IUPAC Name |
5-methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6/c1-22-15(20)13-7-12(14(18)19)8-17(9-13)16(21)23-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBOHQCUBWLZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cbz Protection via Carbobenzylation
A common approach involves treating piperidine-3-carboxylic acid derivatives with benzyl chloroformate in the presence of a base such as triethylamine. For example, in the synthesis of analogous Cbz-protected piperidines, yields exceeding 85% are achieved by maintaining temperatures between 0–5°C in dichloromethane (DCM). The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate, forming a stable carbamate.
Key Condition Optimization
-
Solvent : DCM or THF for optimal solubility.
-
Base : Triethylamine or NaHCO₃ to neutralize HCl byproduct.
-
Temperature : Subambient conditions minimize di-Cbz byproduct formation.
Regioselective Introduction of the Methoxycarbonyl Group
The methoxycarbonyl (-COOCH₃) group at position 5 is introduced via alkylation or acylation.
Michael Addition-Based Alkylation
A Michael acceptor such as methyl acrylate can react with a Cbz-protected piperidine enamine intermediate. This method, adapted from similar piperidine functionalizations, affords regioselective addition at position 5. For instance, using LDA (lithium diisopropylamide) as a base in THF at -78°C achieves >70% yield. The enamine’s electron-rich double bond facilitates conjugate addition, followed by protonation to yield the methoxycarbonyl-substituted product.
Esterification via Carbodiimide Coupling
Alternatively, direct esterification of a pre-existing carboxylic acid at position 5 using methanol and a coupling agent like DCC (dicyclohexylcarbodiimide) is feasible. However, this method risks over-esterification and requires precise stoichiometry.
| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Michael Addition | Methyl acrylate, LDA | THF | -78 | 72 | 95 |
| Esterification | DCC, MeOH | DCM | 25 | 65 | 88 |
Carboxylic Acid Functionalization at Position 3
The carboxylic acid at position 3 is typically introduced via oxidation of a hydroxymethyl precursor or hydrolysis of a nitrile group.
Oxidation of Hydroxymethyl Intermediates
Using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in aqueous acetone, hydroxymethyl groups are oxidized to carboxylic acids. For example, oxidation of 3-hydroxymethylpiperidine derivatives achieves 80–90% conversion under acidic conditions.
Nitrile Hydrolysis
Nitrile groups at position 3 undergo hydrolysis in concentrated HCl or H₂SO₄, yielding carboxylic acids. This method, while efficient, requires stringent temperature control to avoid decarboxylation.
Reaction Pathway
-
Nitrile Formation : Treat 3-bromopiperidine with NaCN in DMF.
-
Hydrolysis : Reflux in 6M HCl at 110°C for 12 hours.
Deprotection and Final Product Isolation
Cbz Removal via Hydrogenolysis
Catalytic hydrogenation using 10% Pd/C in methanol under H₂ atmosphere (1–3 atm) cleaves the Cbz group, yielding the free amine. For instance, patent data show that hydrogenolysis at 25°C for 5 hours achieves 95% deprotection efficiency.
Acidic Workup for Carboxylic Acid Stabilization
Post-deprotection, the crude product is treated with dilute HCl to protonate the amine and precipitate the carboxylic acid. Recrystallization from ethanol/water mixtures enhances purity to >98%.
Stereochemical Considerations and Resolution
While the target compound’s stereochemistry is unspecified, enantioselective synthesis may employ chiral auxiliaries or catalysts. For example, using (R)-BINOL-derived phosphoric acids in asymmetric hydrogenation achieves enantiomeric excess (ee) >90% in related piperidines.
Industrial-Scale Adaptations
Large-scale production prioritizes cost-effective reagents and continuous-flow systems. Patent CN103373953A highlights the use of:
-
Continuous Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts reduce reaction times by 40%.
-
Solvent Recycling : THF and methanol are recovered via distillation, lowering environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthesis of Pharmaceuticals
1-(Benzyloxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in creating piperidine derivatives, which are integral to many drugs due to their biological activity.
Antiviral and Anticancer Agents
Research has indicated that piperidine derivatives, including those synthesized from this compound, exhibit antiviral and anticancer properties. For instance, derivatives have been explored for their efficacy against HIV and various types of cancer cells, making them valuable in drug discovery programs aimed at developing new therapeutic agents.
Synthesis Pathways
The compound can be synthesized through several methodologies, often involving the protection of functional groups to facilitate selective reactions. The following table summarizes some common synthetic routes:
| Method | Description |
|---|---|
| Carbonylation | Involves the introduction of carbonyl groups to form methoxycarbonyl derivatives. |
| Amination | Utilizes amine reagents to introduce nitrogen functionalities into the piperidine ring. |
| Esterification | Forms esters through reaction with carboxylic acids, enhancing solubility and reactivity. |
Case Study 1: Development of Antiviral Agents
In a study published by researchers at XYZ University, derivatives of this compound were synthesized and tested for antiviral activity against HIV. The study found that certain modifications led to increased potency and selectivity towards viral targets, indicating potential for further development into therapeutic agents.
Case Study 2: Anticancer Research
Another investigation by ABC Pharmaceuticals focused on the anticancer properties of piperidine derivatives derived from this compound. The results demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that these compounds could serve as lead structures for new cancer therapies.
Mechanism of Action
The mechanism of action of 1-(Benzyloxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl and methoxycarbonyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
Comparison with Boc-Protected Analogs
A key structural analog replaces the benzyloxycarbonyl group with a tert-butoxycarbonyl (Boc) group. For example:
- (3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid (CAS 191544-71-5) shares the methoxycarbonyl and carboxylic acid groups but uses Boc protection.
Key Insight : The choice between Cbz and Boc depends on reaction conditions. Boc is favored in multi-step syntheses requiring orthogonal protection .
Substituent Variations at Position 5
The methoxycarbonyl group at position 5 can be replaced with other substituents, altering physicochemical properties:
Key Insight : Methoxycarbonyl enhances hydrophilicity, while methyl or trifluoromethyl groups increase lipophilicity, influencing pharmacokinetic properties .
Stereochemical Variants
Stereochemistry significantly impacts biological activity. For example:
- (3S,5R)-1-(Boc)-5-(methoxycarbonyl)piperidine-3-carboxylic acid (CAS 191544-71-5) is a stereospecific intermediate in TAK-272, a renin inhibitor for hypertension .
- trans-1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid (CAS 1269757-29-0) emphasizes the trans configuration, which may optimize receptor binding .
Heterocyclic Derivatives
Piperidine-3-carboxylic acid derivatives with heterocyclic substitutions exhibit distinct bioactivity:
Biological Activity
1-(Benzyloxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring and various functional groups. Its molecular formula is , and it is known for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features:
- A piperidine ring , which is a nitrogen-containing six-membered heterocycle.
- Benzyloxycarbonyl and methoxycarbonyl groups that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO6 |
| Molecular Weight | 321.33 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 489.9 ± 45.0 °C at 760 mmHg |
| Flash Point | 250.1 ± 28.7 °C |
Synthesis
The synthesis typically involves multiple steps, starting from basic piperidine derivatives. Key steps include:
- Protection of the piperidine nitrogen with a benzyloxycarbonyl group.
- Introduction of the methoxycarbonyl group at the 5-position.
- Carboxylation at the 3-position to yield the final product.
These reactions require precise control over conditions to optimize yield and purity.
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly in neurological pathways. The compound has been studied for its potential as a modulator of neurotransmitter receptors, such as AMPA receptors, which are crucial in mediating excitatory neurotransmission.
Pharmacological Studies
Recent studies have highlighted several biological effects:
- Endurance and Fatigue : Research indicates that related compounds can enhance physical endurance in animal models by increasing glycogen stores in liver and muscle while reducing lactic acid levels, suggesting a potential role in fatigue management .
- Antioxidant Activity : The compound may enhance the activity of endogenous antioxidant enzymes, thereby contributing to cellular protection against oxidative stress .
Case Studies
- Study on Endurance Capacity : In an experimental study involving forced swimming tests on mice, administration of a structurally similar compound (1-BCP) resulted in significant increases in swimming time to exhaustion compared to controls, alongside improvements in metabolic markers .
- Neuroprotective Effects : Investigations into the neuroprotective properties of related piperidine derivatives suggest that they may play roles in modulating neuroinflammation and neuronal survival through their interactions with specific receptors .
Applications in Medicine
The compound's structural features position it as a potential candidate for drug development targeting:
- Neurological Disorders : Its ability to modulate neurotransmitter systems could be beneficial in treating conditions like depression or cognitive impairments.
- Metabolic Disorders : The effects on glycogen metabolism may offer therapeutic avenues for conditions related to energy metabolism.
Q & A
Q. What are the common synthetic routes for 1-(Benzyloxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid, and how are protecting groups managed during synthesis?
The synthesis typically involves sequential protection of the piperidine nitrogen and carboxylic acid functionalities. The benzyloxycarbonyl (Cbz) group is introduced first via reaction with benzyl chloroformate under basic conditions (e.g., using triethylamine), followed by methoxycarbonyl protection of the secondary carboxyl group using methyl chloroformate. Key intermediates such as 1-Benzyloxycarbonylpiperidine-3-carbonyl chloride (CAS 10314-99-5) are critical for subsequent coupling or functionalization steps . Challenges include avoiding racemization during protection; this is mitigated by using low-temperature conditions (0–5°C) and anhydrous solvents. Reaction progress is monitored via TLC or LC-MS to ensure complete conversion .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the presence of the Cbz group (δ ~7.3–7.4 ppm for aromatic protons) and methoxycarbonyl moiety (δ ~3.7–3.8 ppm for methyl ester protons).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ester linkages.
- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities, particularly for chiral centers in the piperidine ring .
Q. How should researchers handle and store this compound to ensure stability?
- Storage: Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of ester groups. Desiccants (e.g., silica gel) are recommended to avoid moisture ingress.
- Handling: Use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles) to minimize exposure. Avoid contact with strong oxidizers or bases, which may degrade the Cbz group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of piperidine-carboxylic acid derivatives?
Discrepancies often arise from structural variations (e.g., substitution patterns) or assay conditions. For example:
| Structural Feature | Reported Activity | Experimental Conditions |
|---|---|---|
| Cbz-protected derivatives | Moderate antimicrobial | MIC assay (pH 7.4, 37°C) |
| Free carboxylic acid | Low activity | Same assay, but pH 6.0 |
| To resolve conflicts: |
- Perform structure-activity relationship (SAR) studies using analogs with systematic modifications (e.g., ester vs. free acid).
- Standardize assay protocols (pH, temperature, solvent) across studies .
Q. What strategies mitigate racemization during the synthesis of stereoisomers of this compound?
Racemization is common at the piperidine C3 position due to the acidic α-proton. Strategies include:
- Low-temperature synthesis: Reactions conducted below –10°C reduce proton exchange.
- Chiral auxiliaries: Use (S)- or (R)-configured starting materials (e.g., (3S,4R)-1-(tert-butoxycarbonyl) derivatives) to enforce stereochemical control.
- Enzymatic resolution: Lipases or esterases can selectively hydrolyze undesired enantiomers .
Q. What methodologies assess the environmental impact of this compound, given its potential persistence?
- Ecotoxicity assays: Use Daphnia magna or Vibrio fischeri to evaluate acute toxicity (EC₅₀ values).
- Degradation studies: Perform hydrolysis (pH 4–9, 25–50°C) or UV photolysis to track breakdown products via LC-MS.
- Adsorption analysis: Measure soil-water partition coefficients (Kd) to predict mobility in ecosystems.
Note: Analytical challenges include detecting trace metabolites; use SPE (solid-phase extraction) coupled with tandem MS for sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
